molecular formula C12H15Cl2NO2 B193302 N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid CAS No. 10477-72-2

N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid

Cat. No. B193302
CAS RN: 10477-72-2
M. Wt: 276.16 g/mol
InChI Key: RQAFMLCWWGDNLI-UHFFFAOYSA-N
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Description

“N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” is a chemical compound. It is a bifunctional alkylating drug belonging to the nitrogen mustard group and is widely used as an anticancer agent . The antitumor activity of the nitrogen mustards is based on the formation of adducts with genomic DNA .


Synthesis Analysis

The synthesis of “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” involves several steps. It has been reported that it can react with 2’-deoxyadenosine at physiological pH, and the reactions were followed by HPLC-MS and HPLC-MS/MS techniques .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” is complex. It has been studied using various techniques such as vibrational spectra, Hirshfeld surface analysis, and molecular docking .


Chemical Reactions Analysis

“N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” can react with various heteroatoms of the nucleoside. The principal site of alkylation was N1. Several other adducts were also detected. The N1, N6, N3, and N7 derivatives were characterized by means of MS/MS, UV, and 1H NMR .

Scientific Research Applications

  • Antitumor and Cytogenetic Effects : This compound has shown potential as an antitumor agent. For instance, the ester and amidic steroidal derivatives of p-bis(2-chloroethyl)amino phenylacetic acid exhibited cytogenetic, cytostatic, and antineoplastic effects, with the ester compound being more potent (Nikolaropoulos et al., 1997).

  • Reactions in Physiological Solutions : Studies have revealed how this compound reacts in physiological solutions. For example, it decomposes in aqueous solutions via a mechanism similar to other aromatic and aliphatic nitrogen mustards (Pettersson-Fernholm et al., 1999).

  • Detoxification in Human Gastric Juice and Saliva : Research has shown the conversion of this compound into stable metabolites in gastric juice and saliva, demonstrating its destabilization under low gastric oxonium ion concentration (Hovinen et al., 1998).

  • Antileukemic Activity : Various studies have demonstrated the antileukemic effects of derivatives of this compound, highlighting their potential in cancer treatment (Wampler & Catsoulacos, 1977).

  • Cytotoxicity and Genotoxicity Investigations : Investigations into the cytotoxicity and genotoxicity of this compound and its derivatives, particularly in relation to DNA repair mechanisms, have been conducted (Salmelin et al., 2000).

  • Micronuclei Induction in Human Lymphocytes : Studies have assessed the potential of this compound to induce micronuclei in human lymphocytes, contributing to our understanding of its mutagenic and genotoxic activity (Andrianopoulos et al., 2000).

Mechanism of Action

Target of Action

Phenacid primarily targets neuronal sodium channels and voltage-sensitive calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system, and their modulation can significantly impact neuronal activity.

Mode of Action

Phenacid interacts with its targets by binding to and blocking these channels . This action suppresses neuronal depolarization and hypersynchronization, which are often the underlying causes of seizures . By inhibiting these processes, Phenacid can control the number and severity of seizures, particularly in cases of severe epilepsy .

Biochemical Pathways

The suppression of neuronal depolarization and hypersynchronization can disrupt the normal flow of electrical signals in the brain, potentially affecting a range of downstream effects related to neuronal communication and function .

Pharmacokinetics

Phenacid is almost completely absorbed and metabolized in the liver by hepatic microsomal enzymes, where it is inactivated by p-hydroxylation . The elimination half-life of Phenacid varies from 37 to 74 minutes . These pharmacokinetic properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of Phenacid’s action is the reduction in the number and severity of seizures, particularly in cases of severe epilepsy . By blocking neuronal sodium and calcium channels, Phenacid can suppress neuronal depolarization and hypersynchronization, thereby controlling seizure activity .

Action Environment

The action, efficacy, and stability of Phenacid can be influenced by various environmental factors. While specific data on Phenacid is limited, it is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment (G × E) interaction . Therefore, factors such as diet, lifestyle, and exposure to other drugs or environmental toxins could potentially influence the action and efficacy of Phenacid.

Future Directions

The future directions of research on “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. More research is also needed to explore its potential applications in various fields .

properties

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFMLCWWGDNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146714
Record name Phenacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid

CAS RN

10477-72-2
Record name 4-[Bis(2-chloroethyl)amino]benzeneacetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenacid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphenacil
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Record name Phenacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (10 ml) was added to 2.0 g (6.9 mmol) of methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate, followed by stirring under heat for 1 hour over an oil bath controlled at 90° C. The reaction mixture was diluted with water and was then extracted three times with methylene chloride. As the raw material still remained, the reaction product was extracted with a 1N aqueous solution of sodium hydroxide. The water layer was acidified with hydrochloric acid and then extracted again with methylene chloride. The extract was dried and concentrated under reduced pressure. The residue so obtained was washed with n-hexane, whereby 1.61 g (5.83 mmol) of the title compound were obtained as white crystals (yield: 84.5%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenylacetate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottom flask was added methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate (B-4) (3.4 g, 11.68 mmol), LiOH (1.7 g, 70.83 mmol), H2O (100 mL) and THF (50 mL). The reaction mixture was stirred at 50° C. for 2 h. After cooled down to r.t., the reaction mixture was adjusted with HCl (1 N) to pH7 and extracted with EtOAc (100 ml*2), the mixture was dried over Na2SO4 and concentrated under reduced pressure. The crude product (2.8 g) was used next step without further purification. LC-MS: (M+H)+=277;
Name
methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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